beta-D-Mannose
Overview
Description
Beta-D-Mannose (BDM) is a monosaccharide sugar, a type of carbohydrate found naturally in many foods, such as fruits, vegetables, and grains. It is also found in some bacteria, fungi, and plants. BDM is a structural component of cell walls, and is a precursor to important molecules, such as glycoproteins, glycolipids, and glycosaminoglycans. BDM is also utilized in many laboratory experiments, such as chromatographic and electrophoretic techniques.
Scientific Research Applications
Properties and Production
Beta-D-mannose is obtained from both plants and microorganisms. Its chemical synthesis and biotransformation from D-fructose or D-glucose have been intensively studied. It is an important component of polysaccharides and glycoproteins, widely used in the food, pharmaceutical, and poultry industries. This compound acts as a dietary supplement, a starting material for drug synthesis, and is used in animal feed to block colonization (Hu et al., 2016).
Health and Medical Applications
This compound has shown effectiveness as a natural treatment for urinary infections caused by E. coli. Studies have used laboratory rats to demonstrate its efficacy in treating urinary tract infections (UTIs) and explored its interaction with bacterial and viral proteins (Sekkal-Taleb, 2018). Additionally, this compound has been identified to induce regulatory T cells and suppress immunopathology in autoimmune diseases and airway inflammation, offering potential clinical applications for immunopathological conditions (Zhang et al., 2017).
Biotechnological Production
Research has focused on the biological production of D-mannose due to its various physiological benefits, such as aiding the immune system and treating diabetes, intestinal diseases, and urinary tract infections. This compound is also a starting material for synthesizing immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol (Wu et al., 2019).
Enzymatic Production
Studies have examined the use of sugar isomerases, such as D-lyxose isomerase, for this compound production, offering an alternative to plant extraction and chemical synthesis methods. This research presents promising candidates for producing this compound directly from D-fructose (Wu et al., 2020).
Structural and Biochemical Studies
This compound has been involved in the study of cellular structures, such as the cell-wall mannan of Candida albicans. These studies contribute to understanding the role of this compound in the immune response and its potential as a target in candidiasis treatment (Shibata et al., 2007).
Metabolic Studies
Research has also delved into the metabolism of mannose, examining its systemic effects and implications in various health conditions, including its potential to cause diabetic complications (Sharma et al., 2014).
Mechanism of Action
Target of Action
Beta-D-Mannopyranose, also known as Beta-D-Mannose, is a type of sugar molecule that plays a significant role in various biological processes. It is recognized as a metabolite, an intermediate or product resulting from metabolism . It is also identified as an epitope, a specific site on an antigen to which an antibody binds .
Mode of Action
Beta-D-Mannopyranose interacts with its targets through a process known as glycosylation. In the case of C-mannosylation, a rare form of glycosylation, a single Beta-D-Mannopyranose forms a carbon–carbon bond with the pyrrole ring of a tryptophan residue . This interaction leads to various changes in the structure and function of the target proteins.
Biochemical Pathways
Beta-D-Mannopyranose is involved in several biochemical pathways. It is a major constituent of hemicellulose in the cell wall of higher plants, specifically in a group of polysaccharides known as mannans . These mannans comprise linear or branched polymers derived from sugars such as D-mannose, D-galactose, and D-glucose . Beta-D-Mannopyranose is also a key player in N-linked glycosylation, a post-translational modification of proteins .
Pharmacokinetics
It is known that the molecule has a molecular weight of 180156 Da , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The action of Beta-D-Mannopyranose results in various molecular and cellular effects. For instance, the glycosylation process involving Beta-D-Mannopyranose can affect the stability, secretion, or function of proteins . Moreover, the presence of Beta-D-Mannopyranose in the cell wall of plants contributes to the structural integrity of the cell wall .
Future Directions
Research suggests that supplemented D-mannose could be a promising alternative or complementary remedy especially as a prophylaxis for recurrent UTIs . Furthermore, the existing literature permits to conclude that the anti-adhesive effect of D-mannose cannot be considered as a pharmacological effect and, therefore, D-mannose-based products should be classified as medical devices composed of substances .
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-RWOPYEJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015877 | |
Record name | beta-D-Mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7322-31-8, 120442-57-1 | |
Record name | β-D-Mannopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7322-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Mannopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120442-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D-Mannopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-D-MANNOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUO87O37MT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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